奥匹拉莫-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Opipramol-d4, also known as Opipramol-d4, is a useful research compound. Its molecular formula is C₂₃H₂₇D₄Cl₂N₃O and its molecular weight is 440.44. The purity is usually 95%.

BenchChem offers high-quality Opipramol-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Opipramol-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

睡眠磨牙的管理

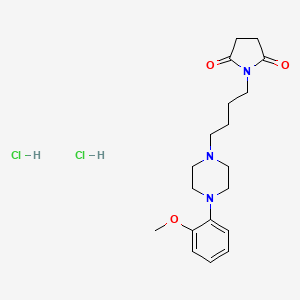

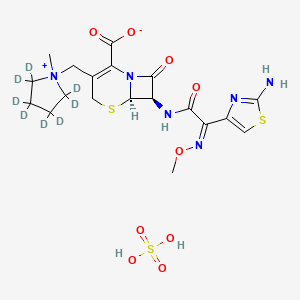

奥匹拉莫-d4,作为奥匹拉莫的氘代形式,被用于与睡眠磨牙 (SB) 管理相关的研究。研究旨在减少每小时睡眠中磨牙发作的次数和程度,从而减轻其负面临床后果。 奥匹拉莫主要作为 sigma 受体激动剂 {svg_1}. 涉及this compound 的研究可以提供关于药物药代动力学和动力学的见解,有可能为 SB 带来改进的治疗策略。

抗抑郁和抗焦虑应用

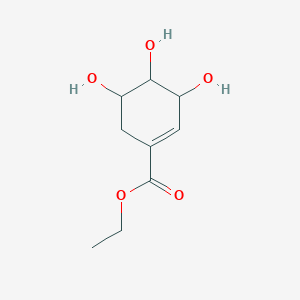

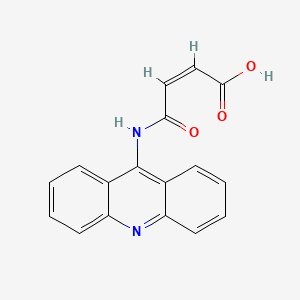

作为一种非典型三环抗抑郁药,this compound 用于研究其抗抑郁和抗焦虑特性。它不作为单胺再摄取抑制剂,但对 sigma 受体具有高亲和力。 这种独特的机制对开发治疗焦虑和抑郁症的新疗法感兴趣,尤其是在与物质使用障碍相关的治疗中 {svg_2}.

热稳定性和动力学研究

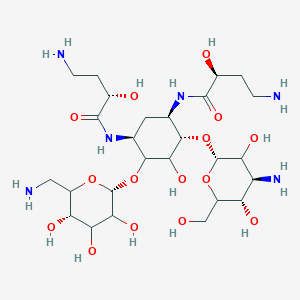

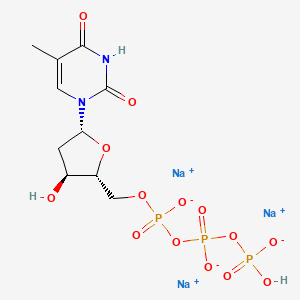

This compound 在专注于药物化合物热稳定性和动力学的研究中很有价值。对奥匹拉莫二盐酸盐在氧化性气氛中的热稳定性的研究可以为开发更稳定的药物制剂提供信息。 This compound 的动力学评估可以揭示在不同温度下发生的降解过程和物理转变 {svg_3}.

广泛性焦虑症的药物治疗

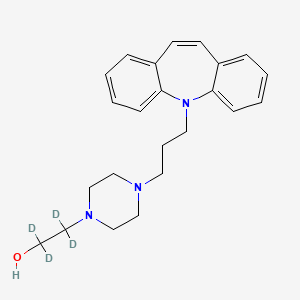

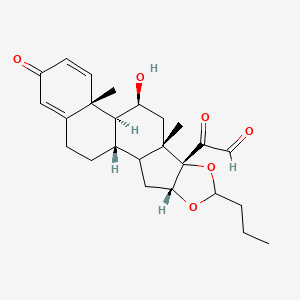

奥匹拉莫的氘代变体在广泛性焦虑症 (GAD) 的药物治疗研究中具有重要意义。 通过研究this compound,研究人员可以更好地了解药物的疗效、剂量优化和副作用概况,这可以为 GAD 提供更有效的治疗方法 {svg_4}.

躯体症状障碍治疗

涉及this compound 的研究也延伸到躯体症状障碍的治疗。该化合物对 sigma 受体的影响使其成为缓解与躯体症状相关的精神痛苦的候选药物。 关于this compound 的研究可以帮助改进该疾病的剂量方案和治疗方法 {svg_5}.

色谱中的校准标准

This compound 在离子交换色谱 (IC) 应用中用作校准标准。它在环境或食品分析中的使用确保了色谱测量的准确性和质量控制。 氘代形式为各种样品中奥匹拉莫的定量提供了稳定的参考点 {svg_6}.

未来方向

作用机制

Target of Action

Opipramol-d4, a deuterium-labeled derivative of Opipramol , primarily targets the sigma receptors . Sigma receptors are a unique class of intracellular proteins that have been implicated in various disease states, including depression and anxiety . Among antidepressants, Opipramol is unique in its primary action as a SIGMAR1 agonist .

Mode of Action

Opipramol-d4 interacts with its sigma receptor targets, leading to a series of changes in the cell. It is said to have a biphasic action , with prompt initial improvement of tension, anxiety, and insomnia followed by improved mood later . Hence, it is an anxiolytic with an antidepressant component. After sub-chronic treatment with Opipramol, σ2 receptors are significantly downregulated, but σ1 receptors are not .

Biochemical Pathways

It is known that opipramol is partially metabolized in the liver to deshydroxyethylopipramol

Pharmacokinetics

Opipramol, the parent compound of Opipramol-d4, is rapidly and completely absorbed by the gastrointestinal tract . It has a bioavailability of 94% . The compound is 91% protein-bound and is metabolized via CYP2D6 . The elimination half-life is between 6 and 11 hours, and it is excreted in the urine (70%) and feces (10%)

Result of Action

The molecular and cellular effects of Opipramol-d4’s action are primarily related to its interaction with sigma receptors. This interaction leads to a decrease in tension, anxiety, and insomnia, followed by an improvement in mood . .

生化分析

Biochemical Properties

Opipramol-d4 interacts with various enzymes and proteins. It is primarily metabolized by the CYP2D6 isoenzyme . The dopamine D4 receptor, which has biochemical and signaling properties, is one of the key proteins it interacts with . The interactions of Opipramol-d4 with these biomolecules are crucial in its role in biochemical reactions.

Cellular Effects

Opipramol-d4 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have a biphasic action, with prompt initial improvement of tension, anxiety, and insomnia followed by improved mood later .

Molecular Mechanism

Opipramol-d4 exerts its effects at the molecular level through various mechanisms. It does not inhibit monoamine reuptake like most other tricyclic antidepressants, but instead acts primarily as a SIGMAR1 agonist . This unique mechanism of action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of Opipramol-d4 change over time in laboratory settings. Studies have shown that Opipramol has proven efficacy in somatoform disorders with effects on symptoms of somatization, anxiety, and depression .

Metabolic Pathways

Opipramol-d4 is involved in various metabolic pathways. It is partially metabolized in the liver to deshydroxyethylopipramol . Metabolism occurs through the CYP2D6 isoenzyme . This could also include any effects on metabolic flux or metabolite levels.

属性

IUPAC Name |

2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]-1,1,2,2-tetradeuterioethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2/i18D2,19D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZFUWZUGRBMHL-AUZVCRNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,4-Diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B1146660.png)

![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide](/img/structure/B1146665.png)